molecular formula C15H14ClN3O3 B14521380 [4-Chloro-2-(1H-imidazole-2-carbonyl)phenyl](morpholin-4-yl)methanone CAS No. 62366-75-0

[4-Chloro-2-(1H-imidazole-2-carbonyl)phenyl](morpholin-4-yl)methanone

Cat. No.: B14521380
CAS No.: 62366-75-0
M. Wt: 319.74 g/mol
InChI Key: QRUFXHOAKUCBSR-UHFFFAOYSA-N
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Description

4-Chloro-2-(1H-imidazole-2-carbonyl)phenylmethanone is a complex organic compound that features both an imidazole and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1H-imidazole-2-carbonyl)phenylmethanone can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1H-imidazole-2-carbonyl)phenylmethanone involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the morpholine group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

What sets 4-Chloro-2-(1H-imidazole-2-carbonyl)phenylmethanone apart is its combination of the imidazole and morpholine moieties, which confer unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler imidazole derivatives .

Properties

CAS No.

62366-75-0

Molecular Formula

C15H14ClN3O3

Molecular Weight

319.74 g/mol

IUPAC Name

[4-chloro-2-(1H-imidazole-2-carbonyl)phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C15H14ClN3O3/c16-10-1-2-11(15(21)19-5-7-22-8-6-19)12(9-10)13(20)14-17-3-4-18-14/h1-4,9H,5-8H2,(H,17,18)

InChI Key

QRUFXHOAKUCBSR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)Cl)C(=O)C3=NC=CN3

Origin of Product

United States

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